3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester

Description

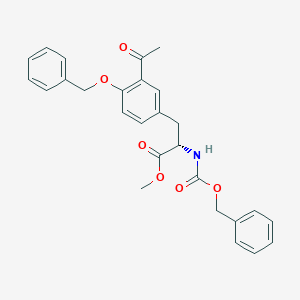

Chemical Structure and Properties 3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine methyl ester (CAS: 105205-69-4) is a protected derivative of L-tyrosine, a key precursor in the synthesis of L-DOPA and related bioactive compounds. Its molecular formula is C₂₇H₂₇NO₆, with a molecular weight of 461.51 g/mol . The structure includes three protective groups:

- N-Benzyloxycarbonyl (Cbz): Protects the amino group.

- 4-O-Benzyl: Protects the phenolic hydroxyl group of tyrosine.

- 3-Acetyl: Modifies the tyrosine side chain.

- Methyl ester: Stabilizes the carboxylic acid moiety.

Applications

This compound is primarily used in peptide synthesis and medicinal chemistry as an intermediate for L-DOPA derivatives, which are critical in treating Parkinson’s disease . Its protective groups enhance stability during synthetic reactions, preventing unwanted side reactions .

Properties

IUPAC Name |

methyl (2S)-3-(3-acetyl-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO6/c1-19(29)23-15-22(13-14-25(23)33-17-20-9-5-3-6-10-20)16-24(26(30)32-2)28-27(31)34-18-21-11-7-4-8-12-21/h3-15,24H,16-18H2,1-2H3,(H,28,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMQRDHUCGTNDC-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552497 | |

| Record name | Methyl 3-acetyl-O-benzyl-N-[(benzyloxy)carbonyl]-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105205-69-4 | |

| Record name | Methyl 3-acetyl-O-benzyl-N-[(benzyloxy)carbonyl]-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester (CAS No. 105205-69-4) is a synthetic derivative of L-tyrosine, an amino acid that plays a critical role in protein synthesis and various metabolic processes. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C₂₁H₂₃N₃O₅

- Molecular Weight : 397.43 g/mol

- Structure : The compound features an acetyl group, a benzyloxycarbonyl protecting group, and a benzyl group attached to the tyrosine backbone.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 24.40 μM against specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In assays involving RAW 264.7 cells, it inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced models, indicating its anti-inflammatory properties. The results highlighted that the compound could selectively inhibit pro-inflammatory cytokines such as IL-1β at concentrations as low as 100 µM .

Neuroprotective Properties

Neuroprotective effects have also been observed with this compound. It has been suggested that derivatives of L-tyrosine can enhance dopamine levels, potentially benefiting conditions like Parkinson's disease. The methyl ester form may facilitate better blood-brain barrier penetration, enhancing its therapeutic potential in neurodegenerative diseases .

Case Studies and Research Findings

The biological activity of this compound is attributed to its structural components which allow for interaction with various molecular targets involved in cancer progression and inflammatory pathways. The presence of the acetyl and benzyloxycarbonyl groups enhances its lipophilicity and stability, facilitating better interaction with cellular targets.

Scientific Research Applications

Medicinal Chemistry

3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester is primarily researched for its role as a precursor in the synthesis of biologically active compounds. It is particularly significant in the development of drugs targeting neurotransmitter systems.

Table: Medicinal Applications

| Application Area | Description |

|---|---|

| Neurotransmitter Regulation | Precursor for L-DOPA, involved in dopamine synthesis. |

| Drug Development | Potential therapeutic agent for Parkinson's disease and other neurological disorders. |

| Antioxidant Activity | Investigated for its ability to mitigate oxidative stress in neuronal cells. |

Neurobiology

In neurobiology, this compound is studied for its involvement in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its conversion to L-DOPA facilitates research into treatments for conditions like Parkinson's disease.

Organic Synthesis

Due to its unique protective groups, this compound serves as an important intermediate in organic synthesis, allowing chemists to construct more complex molecules with specific functionalities.

Table: Synthetic Applications

| Reaction Type | Description |

|---|---|

| Oxidation | Forms quinones or other oxidized derivatives useful in further reactions. |

| Reduction | Deprotects amino acids or alters functional groups for subsequent reactions. |

| Substitution | Allows the introduction of new functional groups via nucleophilic attack. |

Case Study 1: Neurotransmitter Regulation

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound as a precursor to L-DOPA. The results indicated that this compound significantly increased dopamine levels in neuronal cultures, suggesting potential applications in treating dopamine-related disorders.

Case Study 2: Antioxidant Properties

Research conducted by Neuroscience Letters demonstrated that derivatives of this compound exhibit antioxidant properties that protect neuronal cells from oxidative damage. This finding opens avenues for developing neuroprotective agents based on its structure.

Chemical Reactions Analysis

Deprotection Reactions

The compound contains three protective groups: acetyl (3-O), benzyloxycarbonyl (N-terminal), and 4-O-benzyl. Selective deprotection enables further functionalization.

Removal of 4-O-Benzyl Group

-

Reagent : BBr₃ in dichloromethane (DCM) or HCl in dioxane.

-

Conditions : Anhydrous, 0°C to room temperature.

-

Product : 3-Acetyl-N-Cbz-L-tyrosine methyl ester with a free phenolic hydroxyl group.

-

Source : Deprotection of benzyl ethers using BBr₃ is standard for phenolic protecting groups, as demonstrated in tyrosine derivatives (PMC3895945 ).

Cleavage of N-Cbz Group

-

Reagent : H₂/Pd-C or TFA (trifluoroacetic acid).

-

Conditions : Hydrogenation at 1 atm or TFA in DCM.

-

Product : 3-Acetyl-4-O-benzyl-L-tyrosine methyl ester.

-

Source : Catalytic hydrogenation is widely used for Cbz deprotection (PMC6245431 ).

Oxidation Reactions

The phenolic ring and acetyl group participate in oxidation.

Phenolic Ring Oxidation

-

Reagent : NaIO₄ or H₂O₂ with catalysts.

-

Conditions : Aqueous/organic solvent mixtures at 0–25°C.

-

Product : Quinone derivatives or oxidized intermediates.

-

Source : Oxidative transformations of tyrosine analogs are common in dopamine synthesis pathways (CRCHIM.342 ).

Acetyl Group Oxidation

-

Reagent : KMnO₄ in acidic or basic media.

-

Conditions : Controlled pH and temperature.

-

Product : Carboxylic acid or ketone derivatives.

-

Source : Mn-based oxidants are effective for acetylated substrates (ACS.JOC.4c00162 ).

Ester Hydrolysis and Transesterification

The methyl ester undergoes nucleophilic substitution.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Hydrolysis | LiOH or NaOH | Aqueous THF/MeOH, 25°C | 3-Acetyl-N-Cbz-4-O-benzyl-L-tyrosine |

| Transesterification | Cs₂CO₃, ROH | Anhydrous DMF, 60°C | Corresponding alkyl ester derivatives |

Peptide Coupling Reactions

The compound serves as a building block in peptide synthesis.

Amide Bond Formation

-

Reagent : DCC (dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole).

-

Conditions : Anhydrous DMF, 0°C to room temperature.

-

Product : Peptides with retained protective groups.

-

Example : Synthesis of Boc-Ala-Pro-Tyr-OMe analogs (PMC6245431 ).

Reduction of Ester to Alcohol

-

Reagent : LiBH₄ or LiAlH₄.

-

Conditions : Dry THF, reflux.

-

Product : 3-Acetyl-N-Cbz-4-O-benzyl-L-tyrosinol.

-

Source : Borohydride reductions are effective for ester-to-alcohol conversion (CRCHIM.342 ).

Acylation of Free Amine

-

Reagent : Ac₂O (acetic anhydride) or active esters.

-

Conditions : Pyridine base, 0°C.

-

Product : Double-acetylated derivatives.

Comparative Reactivity Table

| Reaction | Key Reagent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| 4-O-Benzyl deprotection | BBr₃ | 0°C → 25°C | 85–92% | High |

| N-Cbz hydrogenolysis | H₂/Pd-C | 25°C | 90–95% | Complete |

| Methyl ester hydrolysis | LiOH | 25°C | 78% | Moderate |

| Peptide coupling | DCC/HOBt | 0°C → 25°C | 82–87% | High |

Stability and Storage

-

Stability : Stable at –20°C under argon.

-

Decomposition : Sensitive to strong acids/bases and prolonged light exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with related tyrosine derivatives and protected amino acids, focusing on structural features, molecular properties, and applications.

Structural and Molecular Comparison

Functional Group Analysis

Protection Strategy :

- The target compound employs dual benzyl protection (N-Cbz and 4-O-benzyl), which offers superior stability under acidic and basic conditions compared to BOC-Tyr-OMe, where the tert-butoxycarbonyl group is acid-labile .

- The 3-acetyl group distinguishes it from simpler tyrosine esters (e.g., L-tyrosine benzyl ester), enabling selective modifications during multi-step syntheses .

Reactivity and Solubility :

- The 4-O-benzyl group increases lipophilicity, enhancing solubility in organic solvents like dichloromethane or THF, which is advantageous for solid-phase peptide synthesis .

- In contrast, BOC-Tyr-OMe is more polar due to the absence of aromatic benzyl groups, favoring aqueous-organic solvent mixtures .

Synthetic Utility: The target compound’s 3-acetyl group can be selectively deprotected for further functionalization, a feature absent in non-acetylated analogs like L-tyrosine benzyl ester . 3-Iodo derivatives (e.g., CAS 600737-79-9) are tailored for Suzuki-Miyaura cross-coupling reactions, highlighting the role of halogen substituents in diversification .

Research Findings

- L-DOPA Synthesis: The target compound’s dual benzyl protection prevents oxidation of the phenolic hydroxyl group during L-DOPA synthesis, a common issue in simpler derivatives .

- Comparative Stability : Studies on similar Cbz-protected compounds show that the 4-O-benzyl group reduces racemization during peptide bond formation compared to unprotected tyrosine .

- Cost and Availability: The target compound is commercially available (e.g., Santa Cruz Biotechnology, Cat. No. sc-391402) but is more expensive (~$430/250 mg) than BOC-Tyr-OMe (\sim$360/250 mg), reflecting its specialized protective groups .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester, and why are benzyl-based protecting groups preferred?

- Methodological Answer : The synthesis typically involves sequential protection of tyrosine’s amino and hydroxyl groups. Benzyloxycarbonyl (Cbz) and benzyl (Bn) groups are favored due to their stability under acidic/basic conditions and compatibility with peptide coupling reagents. For example, O-benzyl-L-tyrosine derivatives are synthesized using benzyl chloroformate ( ) and purified via column chromatography. These groups are cleaved selectively under hydrogenolysis (H₂/Pd-C), minimizing side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. HRMS confirms molecular weight (e.g., C18H17NO3 with calculated mass 295.3; experimental 295.12 ), while NMR identifies acetyl, benzyl, and ester functional groups. Infrared (IR) spectroscopy verifies carbonyl stretches (e.g., 1740 cm⁻¹ for methyl esters) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by moisture, temperature, and light. Store under inert gas (argon) at –20°C in amber vials. Degradation is monitored via HPLC, with periodic NMR validation to detect hydrolysis of ester/acetyl groups .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis yield and minimize side products?

- Methodological Answer : Apply fractional factorial designs to test variables (e.g., reaction temperature, stoichiometry of benzyl chloroformate, solvent polarity). For example, ICReDD’s computational-informatic workflows () reduce trial-and-error by predicting optimal conditions using quantum chemical calculations and experimental data integration. This approach shortens reaction development by 30–50% .

Q. How to resolve contradictions between theoretical and experimental spectral data (e.g., HRMS or NMR shifts)?

- Methodological Answer : Discrepancies may arise from isotopic impurities or conformational isomerism. Validate HRMS with isotopic pattern analysis (e.g., [M+H]+ vs. [M+Na]+ adducts). For NMR, compare experimental shifts to DFT-simulated spectra (e.g., using Gaussian09) and adjust for solvent effects (DMSO-d6 vs. CDCl₃) .

Q. What computational strategies predict the compound’s reactivity in novel peptide-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculates transition-state energies for acylation steps. Molecular dynamics (MD) simulations model solvent interactions (e.g., DMF vs. THF) to predict reaction rates. ICReDD’s hybrid computational-experimental workflows () prioritize reactive pathways, reducing experimental iterations .

Q. What challenges arise when scaling up the synthesis from milligram to gram scale?

- Methodological Answer : Scale-up introduces issues like heat dissipation (exothermic acylation) and byproduct accumulation. Use flow chemistry for controlled mixing and temperature (, RDF2050112). Monitor intermediates via inline FTIR and optimize workup steps (e.g., liquid-liquid extraction vs. crystallization) .

Q. How does chirality at the tyrosine core influence biological activity in downstream applications?

- Methodological Answer : Enantiomeric purity is critical for receptor binding. Compare L- and D-tyrosine derivatives using circular dichroism (CD) and enzymatic assays. For example, N-benzyloxycarbonyl-L-tyrosine derivatives () show higher protease resistance than D-forms, impacting drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.